molecular formula C6H2F3NOS B6280518 2-isocyanato-5-(trifluoromethyl)thiophene CAS No. 1301606-02-9

2-isocyanato-5-(trifluoromethyl)thiophene

Cat. No. B6280518
CAS RN: 1301606-02-9
M. Wt: 193.1
InChI Key:
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Description

“2-isocyanato-5-(trifluoromethyl)thiophene” is a chemical compound with the CAS Number: 1301606-02-9 . It has a molecular weight of 193.15 .


Molecular Structure Analysis

The InChI code for “2-isocyanato-5-(trifluoromethyl)thiophene” is 1S/C6H2F3NOS/c7-6(8,9)4-1-2-5(12-4)10-3-11/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Mechanism of Action

While the specific mechanism of action for “2-isocyanato-5-(trifluoromethyl)thiophene” is not available, a similar compound, “5-Trifluoromethyl-2-formylphenylboronic Acid”, has been studied for its antimicrobial activity . It was found that the compound could potentially inhibit the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-isocyanato-5-(trifluoromethyl)thiophene can be achieved through a two-step process involving the synthesis of 2-bromo-5-(trifluoromethyl)thiophene followed by the reaction of the resulting compound with sodium azide and triethylamine to form the desired product.", "Starting Materials": [ "2-bromo-5-(trifluoromethyl)thiophene", "sodium azide", "triethylamine", "acetonitrile", "diethyl ether", "sodium sulfate", "magnesium", "bromine", "thiophene", "trifluoromethyl iodide", "lithium aluminum hydride", "tetrahydrofuran", "water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-5-(trifluoromethyl)thiophene", "a. Dissolve magnesium (1.5 g) in dry diethyl ether (50 mL) under nitrogen atmosphere.", "b. Add 2-bromo-5-(trifluoromethyl)thiophene (5.0 g) dropwise to the reaction mixture.", "c. Add bromine (2.5 mL) dropwise to the reaction mixture while stirring.", "d. Reflux the reaction mixture for 24 hours.", "e. Cool the reaction mixture to room temperature and filter off the magnesium salts.", "f. Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 2: Synthesis of 2-isocyanato-5-(trifluoromethyl)thiophene", "a. Dissolve the crude product from step 1 in acetonitrile (50 mL).", "b. Add sodium azide (2.5 g) and triethylamine (3.0 mL) to the reaction mixture.", "c. Reflux the reaction mixture for 24 hours.", "d. Cool the reaction mixture to room temperature and filter off any solids.", "e. Wash the filtrate with water (50 mL) and brine (50 mL).", "f. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "g. Purify the crude product by column chromatography using a mixture of tetrahydrofuran and hexanes as the eluent.", "h. Collect the desired product and characterize it using spectroscopic techniques." ] }

CAS RN

1301606-02-9

Product Name

2-isocyanato-5-(trifluoromethyl)thiophene

Molecular Formula

C6H2F3NOS

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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